molecular formula C22H15ClO3 B3041194 3-(4-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one CAS No. 262591-07-1

3-(4-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one

Cat. No. B3041194
CAS RN: 262591-07-1
M. Wt: 362.8 g/mol
InChI Key: PLBUVWHGUBHZBB-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one, also known as tangeretin, is a flavonoid found in citrus fruits such as tangerines and oranges. It has been studied extensively for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. In

Scientific Research Applications

Tangeretin has been studied for its potential anti-cancer properties in various types of cancer, including breast, lung, colon, and prostate cancer. It has been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth in animal models. Tangeretin has also been studied for its anti-inflammatory properties, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes. Additionally, 3-(4-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one has been shown to have neuroprotective effects, including the ability to reduce oxidative stress and inflammation in the brain.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one is not fully understood, but it is believed to involve multiple pathways. Tangeretin has been shown to inhibit the activity of several enzymes, including cytochrome P450, which is involved in drug metabolism, and topoisomerase, which is involved in DNA replication. Tangeretin has also been shown to activate the Nrf2-Keap1 pathway, which is involved in cellular antioxidant defense and detoxification. Additionally, 3-(4-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one has been shown to modulate the activity of several signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Tangeretin has been shown to have several biochemical and physiological effects, including the ability to reduce oxidative stress, inflammation, and DNA damage. Tangeretin has also been shown to modulate the expression of several genes involved in cell cycle regulation, apoptosis, and DNA repair. Additionally, 3-(4-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one has been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity.

Advantages and Limitations for Lab Experiments

Tangeretin has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. Tangeretin is also relatively inexpensive and readily available. However, 3-(4-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one has some limitations for lab experiments, including its low bioavailability and rapid metabolism in vivo. Therefore, alternative formulations or delivery methods may be needed to improve the efficacy of 3-(4-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one in vivo.

Future Directions

There are several future directions for 3-(4-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one research, including the development of novel formulations or delivery methods to improve its bioavailability and efficacy in vivo. Additionally, further studies are needed to elucidate the mechanism of action of 3-(4-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one and its potential therapeutic applications in various diseases. Further studies are also needed to investigate the safety and efficacy of 3-(4-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one in human clinical trials. Overall, 3-(4-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one has great potential as a therapeutic agent, and further research is warranted to fully explore its potential.

properties

IUPAC Name

3-(4-chlorophenyl)-7-methoxy-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClO3/c1-25-17-11-12-18-19(13-17)26-22(24)21(15-7-9-16(23)10-8-15)20(18)14-5-3-2-4-6-14/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBUVWHGUBHZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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